N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
Description
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group at the 5-position and a benzamide moiety at the 2-position. These derivatives are often synthesized via cyclization reactions of acylhydrazides or through coupling with activated carboxylic acids, as seen in related 1,3,4-oxadiazole syntheses .
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-27-18-11-6-8-16(14-18)21-24-25-22(29-21)23-20(26)15-7-5-12-19(13-15)28-17-9-3-2-4-10-17/h2-14H,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQKOFMIEAHVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the methoxyphenyl group:
Formation of the phenoxybenzamide moiety: This is typically done by reacting the oxadiazole intermediate with a phenoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenoxybenzamide derivatives.
Scientific Research Applications
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and phenoxybenzamide moiety can interact with active sites of enzymes, potentially inhibiting their activity. This compound may also modulate signaling pathways by binding to specific receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects on Bioactivity: The 3-methoxyphenyl group on the oxadiazole ring (Target, ) is associated with improved aromatic stacking interactions in enzyme binding pockets, a feature leveraged in kinase inhibitor design . By contrast, morpholinosulfonyl () and dipropylsulfamoyl () groups on the benzamide enhance solubility and sulfonamide-based enzyme inhibition (e.g., carbonic anhydrase) compared to the 3-phenoxy group in the target compound .
Synthetic Pathways :
- The target compound likely shares synthetic routes with analogs such as those in , where POCl₃-mediated cyclization of acylhydrazides or Ac₂O-driven ring closure is employed .
- The 5-thioxo-4,5-dihydro-oxadiazole derivative () demonstrates the feasibility of introducing sulfur atoms into the oxadiazole core, which may alter redox properties or metal-binding capacity .
Crystallographic and Spectroscopic Data :
- The 4-chlorobenzamide derivative () was confirmed via X-ray crystallography (R factor = 0.050), providing a structural benchmark for similar compounds .
- Analogous compounds in and rely on IR, NMR, and mass spectrometry for structural validation, consistent with standard practices for heterocyclic benzamides .
Functional Comparisons with Non-Oxadiazole Benzamides
- Mepronil (): A fungicidal benzamide lacking the oxadiazole ring. Its 3-isopropoxy group and 2-methyl substituent emphasize the role of lipophilic groups in agrochemical activity, contrasting with the target compound’s heterocyclic core .
Biological Activity
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. The oxadiazole ring structure is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to summarize the biological activity of this compound based on available research findings.
- Molecular Formula : C18H17N3O3
- Molecular Weight : 325.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Target Enzymes and Receptors : Compounds with similar structures have shown activity against kinases and other enzymes involved in signal transduction pathways.
- Mode of Action : The compound may modulate enzyme activity by binding to active or allosteric sites on target proteins, potentially leading to altered cellular responses such as apoptosis or proliferation inhibition .
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties:
- In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various human cancer cell lines. For instance, it was tested against 60 different tumor cell lines and showed promising results in inhibiting cell growth .
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Moderate sensitivity |
| HeLa (Cervical Cancer) | 8 | High sensitivity |
| A549 (Lung Cancer) | 15 | Moderate sensitivity |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary assays suggest that it possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations .
| Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of the compound:
- Absorption : The presence of methoxy and phenoxy groups may enhance lipophilicity, potentially improving absorption.
- Distribution : The compound's distribution in biological systems could be influenced by its molecular weight and solubility characteristics.
- Metabolism : Metabolic pathways may involve phase I and phase II reactions; however, specific metabolic studies are needed to elucidate these pathways.
- Excretion : Predicted to be primarily excreted via renal pathways based on similar compounds.
Case Studies
A notable study evaluated the effects of this compound on tumor cell lines and demonstrated a dose-dependent response in cell viability assays:
"The compound significantly reduced cell viability in MCF-7 and HeLa cells at concentrations above 5 µM" .
This highlights its potential as a lead compound for further development in anticancer therapies.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
